N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE
Overview
Description
N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-[5-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]AMINE is a useful research compound. Its molecular formula is C17H15Cl2N7S and its molecular weight is 420.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is 419.0486701 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Researchers have developed various synthesis and characterization techniques for pyrazole derivatives, including N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine. These compounds are characterized using techniques such as FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single-crystal X-ray crystallography. These methods provide insights into the compounds' structural and chemical properties, crucial for understanding their potential applications in various fields, including pharmacology and materials science (Titi et al., 2020).
Antimicrobial Activities
Pyrazole and thiadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that these compounds can be effective against a range of microorganisms, including Gram-positive and Gram-negative bacterial strains. The antimicrobial activity is attributed to the structure of these compounds, which can interact with bacterial cell membranes or interfere with essential bacterial enzymes, leading to the inhibition of bacterial growth (Idrees et al., 2019).
Antitumor and Anticancer Properties
The antitumor and anticancer properties of pyrazole and thiadiazole derivatives, including N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine, are of significant interest. Research has demonstrated that these compounds can inhibit the growth of cancer cells, including breast cancer and hepatocellular carcinoma cells. The anticancer activity is likely due to the compounds' ability to interfere with cell signaling pathways, induce apoptosis in cancer cells, and inhibit enzymes critical for cancer cell proliferation (Kasımoğulları et al., 2010).
Antifungal and Antibacterial Pharmacophore Sites
The synthesis of these derivatives often targets the identification of antifungal and antibacterial pharmacophore sites, essential for designing more effective antimicrobial agents. Through structural modifications and bioactivity studies, researchers aim to enhance the antimicrobial efficacy of these compounds while reducing potential toxicity to humans (Titi et al., 2020).
Properties
IUPAC Name |
5-(4-chloro-1-ethylpyrazol-3-yl)-N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N7S/c1-2-25-10-13(19)15(24-25)16-21-22-17(27-16)20-14-7-8-26(23-14)9-11-5-3-4-6-12(11)18/h3-8,10H,2,9H2,1H3,(H,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQZAZVCKHWWSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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